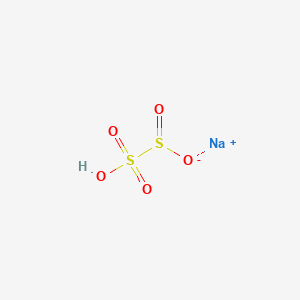
Disulfurous acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a white crystalline powder that is soluble in water and has a strong sulfurous odor. This compound is commonly used as a preservative, antioxidant, and disinfectant in various industries, including food, pharmaceuticals, and water treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disulfurous acid, sodium salt can be synthesized by reacting sulfur dioxide (SO2) with sodium hydroxide (NaOH) in an aqueous solution. The reaction proceeds as follows:
SO2+2NaOH→Na2SO3+H2O
The sodium sulfite (Na2SO3) formed in this reaction can then be further oxidized to produce sodium disulfite (Na2S2O5) .
Industrial Production Methods
In industrial settings, sodium disulfite is typically produced by passing sulfur dioxide gas through a solution of sodium carbonate (Na2CO3) or sodium hydroxide. The resulting solution is then evaporated to crystallize the sodium disulfite .
Análisis De Reacciones Químicas
Types of Reactions
Disulfurous acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to sodium sulfate (Na2SO4) in the presence of an oxidizing agent.
Reduction: It can act as a reducing agent, reducing substances such as iodine to iodide.
Substitution: It can react with acids to release sulfur dioxide gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or chlorine (Cl2) can be used to oxidize sodium disulfite to sodium sulfate.
Major Products Formed
Oxidation: Sodium sulfate (Na2SO4)
Reduction: Sodium iodide (NaI)
Substitution: Sulfur dioxide (SO2) gas
Aplicaciones Científicas De Investigación
Disulfurous acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry.
Biology: It is used to preserve biological samples and as an antioxidant in cell culture media.
Medicine: It is used as an antioxidant in pharmaceutical formulations and as a disinfectant in medical equipment.
Mecanismo De Acción
The mechanism of action of disulphurous acid, sodium salt involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is utilized in various applications, such as preserving food by inhibiting the oxidation of fats and oils, and in water treatment by reducing chlorine to chloride ions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium sulfite (Na2SO3)
- Sodium bisulfite (NaHSO3)
- Sodium metabisulfite (Na2S2O5)
Comparison
Disulfurous acid, sodium salt is unique in its ability to act as both a reducing agent and a preservative. Compared to sodium sulfite and sodium bisulfite, it has a stronger reducing power and is more effective in preserving food and biological samples. Sodium metabisulfite, on the other hand, is similar in its chemical properties but is often preferred in industrial applications due to its higher stability and ease of handling .
Propiedades
Número CAS |
18403-71-9 |
|---|---|
Fórmula molecular |
NaO6S2-3 |
Peso molecular |
183.11617 |
Sinónimos |
disulphurous acid, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















